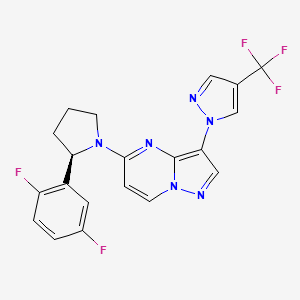
Paltimatrectinib
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Paltimatrectinib is a synthetic organic compound classified as a tyrosine kinase inhibitor and antineoplastic agent. It is known for its potential in treating cancers with neurotrophic tyrosine receptor kinase (NTRK) gene fusions. This compound is being evaluated for its efficacy in TRK fusion cancers, including lung, breast, and brain cancers .
Métodos De Preparación
The synthetic routes and reaction conditions for Paltimatrectinib involve multiple steps. The compound is synthesized through a series of chemical reactions, including the formation of pyrazolo[1,5-a]pyrimidine and pyrrolidine derivatives. The industrial production methods are not fully disclosed, but it involves the use of specific reagents and catalysts to achieve the desired chemical structure .
Análisis De Reacciones Químicas
Paltimatrectinib undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Aplicaciones Científicas De Investigación
Paltimatrectinib has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a model compound for studying tyrosine kinase inhibitors.
Biology: The compound is studied for its effects on cellular signaling pathways and its potential to inhibit cancer cell proliferation.
Medicine: this compound is being evaluated in clinical trials for its efficacy in treating TRK fusion-positive cancers.
Mecanismo De Acción
Paltimatrectinib exerts its effects by inhibiting the activity of TRK receptors, which are involved in cellular signaling pathways that promote cancer cell growth and survival. The compound binds to the ATP-binding site of TRK receptors, preventing their activation and subsequent signaling. This inhibition leads to the suppression of cancer cell proliferation and induces apoptosis (programmed cell death) in TRK fusion-positive cancer cells .
Comparación Con Compuestos Similares
Paltimatrectinib is unique compared to other similar compounds due to its high selectivity and potency against TRK receptors. Similar compounds include:
Larotrectinib: Another TRK inhibitor used in the treatment of TRK fusion-positive cancers.
Propiedades
Número CAS |
2353522-15-1 |
|---|---|
Fórmula molecular |
C20H15F5N6 |
Peso molecular |
434.4 g/mol |
Nombre IUPAC |
5-[(2R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl]-3-[4-(trifluoromethyl)pyrazol-1-yl]pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C20H15F5N6/c21-13-3-4-15(22)14(8-13)16-2-1-6-29(16)18-5-7-30-19(28-18)17(10-27-30)31-11-12(9-26-31)20(23,24)25/h3-5,7-11,16H,1-2,6H2/t16-/m1/s1 |
Clave InChI |
FYPXPQSPRRZJCK-MRXNPFEDSA-N |
SMILES isomérico |
C1C[C@@H](N(C1)C2=NC3=C(C=NN3C=C2)N4C=C(C=N4)C(F)(F)F)C5=C(C=CC(=C5)F)F |
SMILES canónico |
C1CC(N(C1)C2=NC3=C(C=NN3C=C2)N4C=C(C=N4)C(F)(F)F)C5=C(C=CC(=C5)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


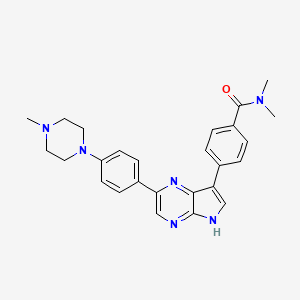
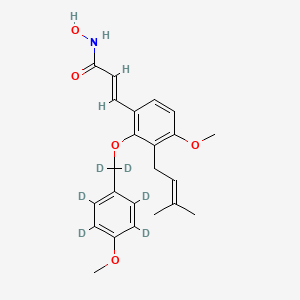
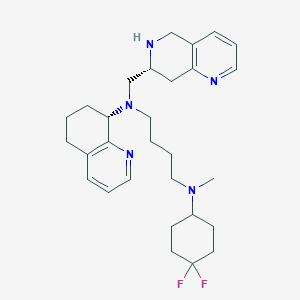
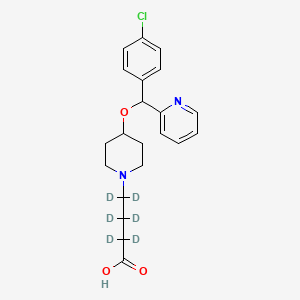
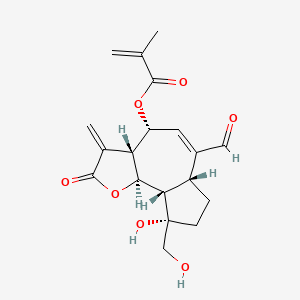
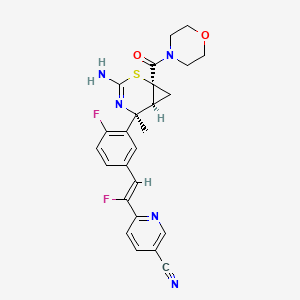

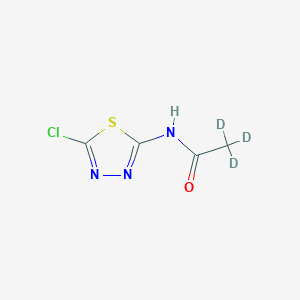

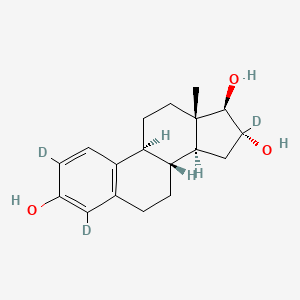

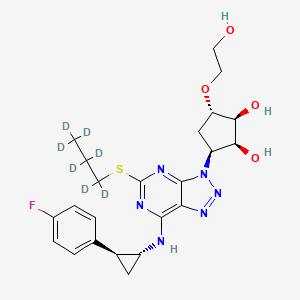
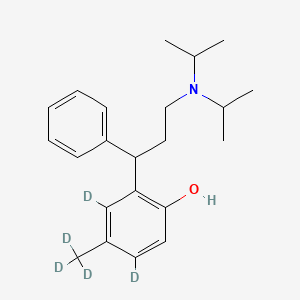
![2-(diethylamino)-N-[4-[[4-[2-(diethylamino)ethyl-ethylamino]phenyl]diazenyl]phenyl]acetamide](/img/structure/B15144300.png)
